molecular formula C15H13NO2 B8473114 2h-Indol-2-one,1,3-dihydro-5-methoxy-1-phenyl-

2h-Indol-2-one,1,3-dihydro-5-methoxy-1-phenyl-

Cat. No. B8473114
M. Wt: 239.27 g/mol
InChI Key: CSYQRCIKISWWJI-UHFFFAOYSA-N
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Patent
US08211885B2

Procedure details

The compound of step 1 (800 mg, 3.58 mmol) was dissolved in DCM (25 ml), and N-chlorosuccinimide (526 mg, 3.94 mmol) was added. The reaction mixture was stir at room temperature overnight. The solvent was removed, the resulting solid was dissolved in concentrated acetic acid (15 ml) and heated to 70° C. After the addition of phosphoric acid (3.04 ml, 44.6 mmol; 85%) the reaction mixture was heated to 130° C. for 2.5 h. The cooled mixture was diluted with water and extracted with EA. The extracts were dried over sodium sulfate, filtered and evaporated. The residue was purified by silica gel chromatography (EA/HEP 1:3). 557 mg of the title compound were obtained.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
526 mg
Type
reactant
Reaction Step Two
Quantity
3.04 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH:7]=[CH:6]2.ClN1C(=[O:24])CCC1=O.P(=O)(O)(O)O>C(Cl)Cl.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[C:7](=[O:24])[CH2:6]2

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
COC=1C=C2C=CN(C2=CC1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
526 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
3.04 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid was dissolved in concentrated acetic acid (15 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 130° C. for 2.5 h
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (EA/HEP 1:3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C2CC(N(C2=CC1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 557 mg
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.